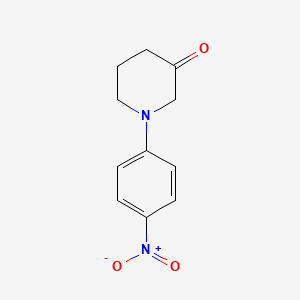

1-(4-Nitrophenyl)-3-piperidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHEKKAEAQKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Advanced Structural Considerations of 1 4 Nitrophenyl 3 Piperidinone

Systematic and Preferred Chemical Naming Conventions

The systematic name for the compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 1-(4-nitrophenyl)piperidin-3-one . This name precisely describes the molecular structure: a piperidin-3-one (B1582230) ring where the nitrogen atom at position 1 is substituted with a 4-nitrophenyl group. The "3-one" suffix indicates the presence of a carbonyl group at the third carbon atom of the piperidine (B6355638) ring.

Other synonyms for this compound include 3-Piperidinone, 1-(4-nitrophenyl)-. The Chemical Abstracts Service (CAS) has assigned the registry number 50717-82-3 to the parent compound, piperidin-3-one. nih.gov

Isomeric Relationships within Nitrophenyl Piperidinone Systems

The structure of 1-(4-nitrophenyl)-3-piperidinone allows for several types of isomerism.

Positional Isomerism: The nitro group (-NO2) on the phenyl ring can be located at different positions, leading to positional isomers. While the subject of this article is the para isomer (4-nitrophenyl), ortho (2-nitrophenyl) and meta (3-nitrophenyl) isomers are also possible. The relative positions of the nitro and hydroxyl groups in nitrophenol isomers are known to affect their physical properties, such as solubility in water, due to the potential for intra- or intermolecular hydrogen bonding. vedantu.comnih.gov Similarly, the position of the nitro group in nitrophenyl piperidinone isomers would influence their polarity and intermolecular interactions.

Structural Isomerism of the Piperidinone Ring: The carbonyl group can be located at different positions on the piperidine ring, giving rise to structural isomers. For instance, 1-(4-nitrophenyl)piperidin-2-one (B57410) nih.gov and 1-(4-nitrophenyl)piperidin-4-one (B1587207) are structural isomers of the title compound. Each of these isomers will exhibit distinct chemical and physical properties.

Substitutional Isomerism: Further isomeric variations can be introduced by adding other substituents to either the phenyl or the piperidinone ring. For example, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a dichlorinated derivative. pharmaffiliates.comchemsrc.com

Conformational Analysis and Energetic Preferences

The three-dimensional shape of the this compound molecule is not static. The piperidine ring, being a six-membered ring, can adopt several conformations, with the chair and boat forms being the most significant. The energetic preferences for these conformations are influenced by the substituents on the ring.

Theoretical Approaches to Conformational Landscape Exploration

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules. chemrxiv.org These methods can calculate the relative energies of different conformations and predict the most stable arrangements. For piperidone derivatives, theoretical studies have shown that the presence of electron-withdrawing groups, such as a carbonyl or nitro group, can influence the conformational equilibrium. researchgate.net For instance, the interaction between the lone pair of electrons on the nitrogen atom and the antibonding sigma orbital of adjacent C-H bonds (a type of hyperconjugative interaction) can play a significant role in determining conformational stability. beilstein-journals.org

The conformational analysis of related piperidone systems often reveals a preference for a chair conformation, which minimizes steric strain. However, in some cases, twist-boat or boat conformations can become populated, particularly when specific substituent interactions are present. researchgate.net The energetic differences between these conformations are often small, and the molecule may exist as an equilibrium mixture of different conformers in solution. chemrxiv.org

Stereochemical Implications of the 3-Piperidinone Ring

The 3-hydroxy-2-piperidinone topology, a related structure, is found in various natural products and pharmaceuticals. nih.govrsc.org The stereocontrolled synthesis of such compounds is an active area of research, highlighting the importance of understanding the stereochemistry of the piperidinone ring. nih.govrsc.org

The conformation of the piperidine ring can be studied experimentally using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the ring provide valuable information about the dihedral angles and, consequently, the ring's conformation. beilstein-journals.org X-ray diffraction studies on crystalline samples can provide precise information about the solid-state conformation. beilstein-journals.org

For substituted piperidones, the orientation of the substituents (axial vs. equatorial) is a key aspect of their stereochemistry. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. However, electronic effects can sometimes override steric considerations. researchgate.net The absolute configuration of chiral centers within piperidine derivatives is also a critical factor, particularly in the context of their biological activity. acs.org

Synthetic Methodologies for 1 4 Nitrophenyl 3 Piperidinone

Retrosynthetic Disconnections for the 1-(4-Nitrophenyl)-3-piperidinone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

The most apparent disconnection is at the aryl C–N bond, which simplifies the target molecule into two primary synthons: a 3-piperidone equivalent and 4-nitroaniline (B120555). This approach relies on the formation of the C–N bond as a late-stage step in the synthesis.

A more convergent approach involves disconnections within the piperidinone ring itself. These strategies aim to construct the heterocyclic ring with the N-(4-nitrophenyl) moiety already in place. Key disconnections include:

N1–C2 and C3–C4 Disconnection: This suggests a tandem Michael addition and cyclization pathway.

N1–C6 and C2–C3 Disconnection: This points towards an intramolecular condensation reaction, such as a Dieckmann condensation, from an acyclic diester precursor.

C2–C3 and C5–C6 Disconnection: This suggests a multi-component condensation strategy, such as a Mannich-type reaction.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

| Target Molecule | Disconnection Strategy | Key Precursors | Corresponding Synthetic Reaction |

| This compound | Aryl C-N Bond | 3-Piperidone, 4-Fluoro-nitrobenzene | Nucleophilic Aromatic Substitution |

| This compound | N1-C2 and C4-C5 Bonds | Acyclic δ-amino ester | Intramolecular Lactamization |

| This compound | N1-C6 and C2-C3 Bonds | Acyclic diester amine | Intramolecular Dieckmann Condensation |

| This compound | Ring Annulation | 4-Nitroaniline, Aldehyde, Ketone derivative | Intermolecular Condensation |

Strategies for Piperidinone Ring Construction

The construction of the piperidinone ring is the central challenge in synthesizing the target molecule. Various strategies can be employed, broadly categorized into intramolecular cyclizations, intermolecular condensations, and cycloaddition reactions.

Intramolecular reactions are powerful methods for forming cyclic structures, including the piperidone ring. nih.gov These reactions can be designed to form either C-N or C-C bonds as the final ring-closing step.

The formation of the amide bond (lactam) within the piperidinone ring is a common and effective cyclization strategy. mdma.ch This approach involves the intramolecular cyclization of an acyclic precursor, typically a δ-amino acid or its corresponding ester, which already contains the N-(4-nitrophenyl) substituent. The reaction proceeds by nucleophilic attack of the amine nitrogen onto the activated carboxylic acid or ester carbonyl group.

Various activating agents can be used to facilitate this transformation, and the choice often depends on the stability of the starting materials and the desired reaction conditions. This method offers excellent control over the placement of the nitrogen atom within the final heterocyclic ring.

| Precursor Type | Activating Agent / Conditions | Key Bond Formed | Reference Principle |

| N-(4-nitrophenyl)-δ-amino acid | Carbodiimides (e.g., DCC, EDC) | N-C(O) (Amide) | Peptide Coupling |

| N-(4-nitrophenyl)-δ-amino ester | Heat or Base (e.g., NaOEt) | N-C(O) (Amide) | Lactamization |

| N-(4-nitrophenyl)-δ-halo amide | Base (e.g., NaH) | N-C (Alkylation) | Intramolecular Nucleophilic Substitution |

An alternative intramolecular strategy involves the formation of a carbon-carbon bond to complete the piperidinone ring. The Dieckmann condensation is a classic example of this approach, involving the base-promoted intramolecular cyclization of a diester to form a β-keto ester. dtic.mil For the synthesis of this compound, a suitable acyclic precursor would be a diester containing the N-(4-nitrophenyl)amino group.

Upon treatment with a strong base, such as sodium ethoxide, the diester undergoes cyclization to form a 6-membered β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield the desired 3-piperidinone ring. Another emerging strategy is radical cyclization, where a radical is generated on an acyclic precursor, which then attacks an internal double bond to form the ring. nih.gov

| Reaction Type | Precursor | Reagents | Key Intermediate |

| Dieckmann Condensation | Diethyl 3-[(2-ethoxy-2-oxoethyl)(4-nitrophenyl)amino]propanoate | Sodium ethoxide (NaOEt) | Ethyl 1-(4-nitrophenyl)-3-oxo-4-piperidinecarboxylate |

| Intramolecular Aldol (B89426) | 6-[(4-nitrophenyl)amino]-4-oxohexanal | Base or Acid | Bicyclic aldol adduct |

| Radical Cyclization | N-(4-nitrophenyl)-N-(pent-4-en-1-yl)acrylamide | Radical initiator (e.g., AIBN), Bu3SnH | Cyclized radical species |

Intermolecular reactions, particularly multi-component reactions, provide an efficient pathway to construct the piperidinone ring in a single step from simple, acyclic precursors. wikipedia.org The Petrenko-Kritschenko piperidone synthesis and related Mannich-type reactions are prominent examples of this strategy. wikipedia.orgchemrevlett.com

In a conceptual adaptation for synthesizing this compound, 4-nitroaniline could be reacted with two equivalents of an aldehyde (like formaldehyde) and a three-carbon unit that can form the C2-C3-C4 portion of the ring. This approach assembles the heterocyclic system through a cascade of intermolecular bond formations. These reactions are highly atom-economical and can rapidly generate molecular complexity. mdpi.com

The Hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered heterocycles. wikipedia.org This reaction involves a [4+2] cycloaddition between a diene and a heterodienophile, such as an imine (an aza-Diels-Alder reaction). acs.orgresearchgate.net

To synthesize the this compound scaffold, an imine derived from 4-nitroaniline and an aldehyde (e.g., formaldehyde) can serve as the dienophile. This imine reacts with an electron-rich diene, such as Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), to form a dihydropyridinone intermediate. organic-chemistry.org Subsequent hydrolysis of the enol ether functionality in the cycloadduct furnishes the ketone at the C-3 position, yielding the target piperidinone ring. This method offers high regioselectivity and stereocontrol. pageplace.de

| Diene | Dienophile | Catalyst / Conditions | Product Type |

| Danishefsky's Diene | Imine from 4-nitroaniline and formaldehyde | Lewis Acid (e.g., ZnCl2) | 2,3-Dihydro-4-pyridone |

| 2,3-Bis(phenylsulfonyl)-1,3-butadiene | Oxime derivative | Heat | 4-Piperidone derivative dtic.mil |

| 1,3-Butadiene | N-Sulfonylimine | Heat | Dihydrothiazine oxide pageplace.de |

Intramolecular Cyclization Reactions

Introduction of the 4-Nitrophenyl Substituent

A crucial step in the synthesis of this compound is the formation of the N-C bond between the piperidine (B6355638) nitrogen and the 4-nitrophenyl group. This is typically achieved through N-arylation reactions, with modern methods favoring transition metal-catalyzed approaches for their efficiency and scope.

Nucleophilic aromatic substitution (SNAr) represents a classical approach for N-arylation. In this method, a piperidine precursor reacts with an aryl halide bearing a strong electron-withdrawing group, such as a nitro group, which activates the aromatic ring towards nucleophilic attack. For the synthesis of this compound, this would involve the reaction of a 3-piperidinone precursor with an activated 4-nitro-substituted benzene (B151609) derivative, such as 1-fluoro-4-nitrobenzene (B44160). The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

While direct SNAr can be effective, the synthesis of a related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, highlights a copper-catalyzed variation of this nucleophilic substitution. In this synthesis, the N-arylation was achieved using 1-fluoro-4-nitrobenzene in the presence of potassium tert-butoxide (t-BuOK) as the base and copper(I) iodide (CuI) as a catalyst in dimethylformamide (DMF) researchgate.net. This suggests that metal catalysis can facilitate the N-arylation even with activated aryl halides.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds nih.govwikipedia.org. This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient method for the N-arylation of amines with aryl halides or triflates nih.govwikipedia.org. The synthesis of this compound via this method would involve the coupling of a 3-piperidinone with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-chloronitrobenzene).

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst wikipedia.org. The choice of ligand is critical for the success of the reaction, influencing the reaction rate, scope, and efficiency researchgate.net. Bidentate phosphine (B1218219) ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands such as XPhos and RuPhos, have been developed to improve the reaction's scope and performance nih.govresearchgate.net.

For the synthesis of related N-aryl piperidines, various palladium sources and ligands have been explored. Optimization studies for similar couplings often involve screening different combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to achieve the highest yield researchgate.net.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | High | researchgate.net |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | Moderate | researchgate.net |

| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | High | nih.govresearchgate.net |

| Pd(OAc)₂ | DPPF | NaOtBu | Toluene | 100 | Moderate-High | nih.gov |

| This table represents typical conditions for Buchwald-Hartwig amination reactions and is generalized for N-arylation of cyclic amines based on available literature. Specific yields for this compound may vary. |

Strategic Functionalization at the 3-Position (Ketone Formation)

The introduction of the ketone at the 3-position of the piperidine ring is another key synthetic challenge. There are several general strategies to achieve this:

Starting with a pre-functionalized ring: One approach is to begin the synthesis with a commercially available or readily prepared 3-piperidinone derivative, which is then N-arylated as described in section 2.3. For instance, 3-piperidinone hydrochloride could serve as a starting material for the N-arylation step.

Oxidation of a 3-hydroxypiperidine (B146073) precursor: A common and effective method is the oxidation of a corresponding alcohol precursor. In this strategy, 1-(4-nitrophenyl)piperidin-3-ol (B1335247) would be synthesized first, followed by oxidation to the ketone. A variety of oxidizing agents can be employed for this transformation, such as those based on chromium (e.g., PCC), manganese, or Swern and Dess-Martin periodinane oxidations for milder conditions. A patent for the synthesis of 1-BOC-3-piperidone describes the oxidation of 1-BOC-3-piperidinol using aluminum isopropoxide and pivaldehyde in dichloromethane (B109758) google.com.

Ring-closing metathesis (RCM): A more contemporary approach involves the construction of the piperidone ring itself. A novel synthesis of 1-aryl-3-piperidone derivatives has been reported that utilizes a key Morita-Baylis-Hillman reaction followed by a ring-closing metathesis to form the heterocyclic core nih.govnih.gov. This method allows for the construction of the 1-aryl-3-piperidone scaffold in a convergent manner.

Dieckmann Condensation: Classical methods for synthesizing piperidone rings include the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation to yield the cyclic ketone researchgate.net.

Optimization of Reaction Conditions and Mechanistic Pathways

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is crucial for maximizing the yield and minimizing side products.

| Solvent | Polarity | Typical Application | Effect |

| Toluene | Non-polar | Buchwald-Hartwig | Good solubility for many organic reactants and catalysts. |

| Dioxane | Polar aprotic | Buchwald-Hartwig | Similar to toluene, can sometimes improve yields. |

| DMF | Polar aprotic | SNAr, Chan-Lam | Higher polarity can facilitate nucleophilic substitution. |

| t-Butanol | Polar protic | Buchwald-Hartwig | Can serve as a greener alternative to dioxane in some cases. |

| This table provides a general overview of solvent effects in relevant N-arylation reactions. |

Temperature is a critical parameter for controlling reaction kinetics and selectivity. Buchwald-Hartwig aminations are typically conducted at elevated temperatures, often in the range of 80-110 °C, to ensure a reasonable reaction rate researchgate.net. However, the development of more active catalyst systems has, in some cases, allowed for reactions to be performed at lower temperatures. The optimal temperature will depend on the specific substrates, catalyst, and ligand used. Higher temperatures can sometimes lead to catalyst decomposition or the formation of undesired side products.

Pressure is generally not a primary variable in these solution-phase reactions unless volatile reagents are used or when trying to influence the solubility of gaseous reactants. For the described synthetic steps, reactions are typically carried out at atmospheric pressure.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently screen the effects of multiple variables, including temperature, concentration, and catalyst loading, to identify the optimal conditions for the synthesis of this compound bristol.ac.uk.

Catalytic Systems in 3-Piperidinone Synthesis

The synthesis of the 3-piperidinone core, a key structural motif in various chemical entities, is often achieved through catalytic methods that enhance reaction efficiency, selectivity, and yield. The choice of catalyst system is crucial and can be broadly categorized into metal-based catalysis (both homogeneous and heterogeneous), organocatalysis, and phase transfer catalysis, each offering distinct advantages for the construction of the piperidinone ring.

Homogeneous and Heterogeneous Catalysis

Metal catalysis plays a significant role in the synthesis of piperidine and piperidinone frameworks. These methods can be classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst exists in a different phase.

Homogeneous Catalysis: Homogeneous catalysts, typically soluble metal complexes, are often utilized for their high activity and selectivity under mild reaction conditions. Rhodium-based catalysts, for instance, have been effectively used in the asymmetric synthesis of 3-substituted piperidines from dihydropyridines. nih.gov A key step in this process involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative, leading to 3-substituted tetrahydropyridines which are precursors to chiral piperidines. nih.gov Similarly, palladium catalysis is instrumental in the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides from bridged δ-lactam-γ-lactones. nih.gov In this transformation, a catalyst system comprising Pd(TFA)₂ and PPh₃ was identified as highly effective for the deconstructive amination process. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer practical advantages such as ease of separation from the reaction mixture and potential for recycling. A common example is the use of palladium on carbon (Pd/C), a heterogeneous catalyst, in hydrogenation reactions. In a multi-step synthesis of N-Boc-3-piperidone, N-benzyl-3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (B1257347) under a hydrogen atmosphere with a palladium-carbon catalyst to yield N-Boc-3-hydroxypiperidine, a direct precursor to the target 3-piperidinone. google.com Another approach involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc in acetic acid, which provides a simple and inexpensive method to produce 4-piperidones, avoiding the over-reduction often seen with catalytic hydrogenation. organic-chemistry.org

| Catalyst Type | Catalyst Example | Reaction Type | Substrate | Product | Reference |

| Homogeneous | Rhodium Complex | Asymmetric Reductive Heck | Arylboronic acid & Pyridine derivative | 3-Substituted Tetrahydropyridine | nih.gov |

| Homogeneous | Pd(TFA)₂ / PPh₃ | Deconstructive Aminolysis | Bridged δ-lactam-γ-lactone | 3-Hydroxy-2-piperidinone carboxamide | nih.gov |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenolysis/Boc Protection | N-benzyl-3-hydroxypiperidine | N-Boc-3-hydroxypiperidine | google.com |

| Heterogeneous | Zinc / Acetic Acid | Conjugate Reduction | N-acyl-2,3-dihydro-4-pyridone | 4-Piperidone | organic-chemistry.org |

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including piperidinone derivatives. mdpi.comrsc.org These methods provide an environmentally friendly alternative to metal catalysts and have been successfully applied to construct chiral piperidinone skeletons with high efficiency. mdpi.commdpi.com

One notable strategy involves the asymmetric assembly of cyclic 2-diazo-1,3-diketones, primary amines, and α,β-unsaturated aldehydes. mdpi.com This reaction proceeds through a sequential Wolff rearrangement–amidation–Michael–hemiaminalization cascade to furnish optically active spirocyclic piperidones with multiple stereogenic centers in good yields and high enantioselectivities. mdpi.com Aminocatalysis, a subset of organocatalysis, is central to these transformations, enabling the construction of diverse and complex fused-ring systems. For example, a strategy utilizing trienamine catalysis has been developed for building thiopyrans-piperidone fused rings through a thia-Diels-Alder/nucleophilic ring-closing sequence. nih.gov

The table below summarizes different organocatalytic strategies for piperidone synthesis.

| Organocatalytic Strategy | Key Reaction Sequence | Substrates | Product Type | Reference |

| Cascade Reaction | Wolff rearrangement–amidation–Michael–hemiaminalization | Cyclic 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehyde | Chiral Spirocyclic Piperidone | mdpi.com |

| Aminocatalysis (Trienamine) | Thia-Diels-Alder/Nucleophilic Ring-Closing | Dithioamides, Dienophiles | Thiopyrano-Piperidone Fused Rings | nih.gov |

| Asymmetric Mannich Reaction | Nitro-Mannich Reaction | Aldehyde, Amine, Ketone | β-Amino Carbonyl Compounds (Piperidone Precursors) | researchgate.net |

Phase Transfer Catalysis in Related Syntheses

Phase Transfer Catalysis (PTC) is a valuable synthetic methodology that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). fzgxjckxxb.comcrdeepjournal.org This is achieved by a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other, enabling the reaction to proceed. crdeepjournal.orgoperachem.com PTC is particularly useful in green chemistry as it can reduce the need for organic solvents by allowing the use of water. fzgxjckxxb.com

While specific applications of PTC for the direct synthesis of this compound are not extensively documented, the principles are widely applied in the synthesis of related heterocyclic structures and N-alkylations, which are relevant to the formation of N-substituted piperidones. crdeepjournal.org For example, PTC has been successfully employed in the alkylation of phenylacetonitrile, a foundational reaction in the development of this catalytic method. crdeepjournal.org The mechanism involves the phase transfer catalyst (Q⁺X⁻) exchanging its counter-ion with the reacting anion (Y⁻) in the aqueous phase. fzgxjckxxb.com The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase, where the activated anion reacts with the organic substrate. fzgxjckxxb.com

The efficiency and mechanism of PTC can vary. In some cases, the catalyst may form a third phase, separate from the aqueous and organic layers, where the reaction occurs at an accelerated rate. operachem.com The choice of catalyst is crucial; catalysts with larger substituents attached to the core are often more selective. core.ac.uk This methodology has been instrumental in improving processes for pharmaceutical synthesis, such as in the production of Donepezil, by substituting strong bases like n-butyl lithium with milder bases under PTC conditions. acs.org

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 1-(4-Nitrophenyl)-3-piperidinone Derivatives

The generation of analogues of this compound can be systematically approached by modifying either the piperidinone core or the appended nitrophenyl ring.

The piperidinone ring is amenable to a variety of substitution reactions. The presence of the ketone at C-3 and the secondary amine nature of the nitrogen atom (once the aryl group is attached) dictate the reactivity of the heterocyclic system.

Substitution at C-2 and C-6: The positions alpha to the ring nitrogen (C-2 and C-6) can be functionalized. For instance, N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have been synthesized, indicating that complex substituents can be introduced at these positions. chemrevlett.com The conformation of the resulting ring, often a chair or boat form, is influenced by the nature of these substituents. chemrevlett.com

Substitution at C-4: The C-4 position of the piperidinone ring is a common site for modification. One strategy involves the conjugate addition of nucleophiles. For example, the conjugate addition of phenylboronic acid to α,β-unsaturated ketones like dihydropyridin-4(1H)-ones is a key step in the synthesis of 4-substituted piperidine (B6355638) derivatives. nih.gov Another approach is the two-fold alkylation of a primary amine with acrylates, followed by a Dieckmann condensation or Claisen condensation, to yield N-substituted-4-piperidones. rsc.orgyoutube.com This methodology can be adapted to introduce a wide range of substituents at the C-4 position. A two-step protocol involving the oxidation of piperidines to α,β-unsaturated 2-piperidones, followed by a conjugated Grignard addition, allows for the synthesis of 4-substituted 2-piperidones. nih.gov

A summary of potential substitution strategies on the piperidinone ring is presented below.

| Position | Reaction Type | Reagents/Conditions | Potential Substituents |

| C-2 / C-6 | Alkylation, Arylation | Varies based on specific synthetic route | Alkyl, Aryl, Heteroaryl groups |

| C-4 | Conjugate Addition | Organocuprates, Grignard reagents (with Lewis acid) | Alkyl, Aryl groups |

| C-4 | Aldol (B89426) Condensation | Aldehydes/Ketones in presence of acid/base | Hydroxyalkyl groups |

| C-4 | Mannich Reaction | Formaldehyde, Secondary amine | Aminomethyl groups |

The nitrophenyl moiety is a key feature of the title compound and offers significant opportunities for derivatization. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

A primary strategy for functionalizing the phenyl ring is the reduction of the nitro group to an amine. This transformation creates a versatile aniline (B41778) derivative that can undergo a wide array of subsequent reactions. This N-(4-aminophenyl)piperidine core can then be used in derivatization reactions to improve analytical detection or to build more complex molecules. nsf.gov

Common transformations of the resulting amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Beyond reduction, direct substitution on the ring is challenging but possible under specific conditions. The nitro group directs incoming electrophiles to the meta position (C-3 and C-5 relative to the piperidinone substituent).

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The carbonyl group at the C-3 position of this compound is a versatile functional handle for the construction of fused heterocyclic systems. Condensation reactions with binucleophilic reagents can lead to the formation of a variety of new ring systems.

For example, α,β-unsaturated ketones (chalcones) are known to react with reagents like hydroxylamine, hydrazine (B178648) hydrate, urea, and thiourea (B124793) to form fused isoxazole, pyrazoline, and pyrimidine (B1678525) rings, respectively. researchgate.net By analogy, the 3-piperidinone can be first converted to an α,β-unsaturated ketone (e.g., via an aldol condensation followed by dehydration) and then used as a precursor for similar cyclization reactions.

Alternatively, the ketone itself can react directly. For instance, reaction with hydrazine derivatives could yield a fused pyrazole (B372694) ring. The methylene (B1212753) group at C-2 can be functionalized to introduce a second reactive group, which can then undergo intramolecular cyclization to form bicyclic structures. The synthesis of fused N-heterocycles, such as tetrahydro-4H-pyrazolo[1,5-a] nih.govgoogle.comdiazepin-4-ones, often involves cyclization reactions where a ketone is a key precursor. nih.gov

| Reagent | Fused Heterocycle |

| Hydrazine / Substituted Hydrazines | Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea / Thiourea | Pyrimidinone / Pyrimidinethione |

| Guanidine | Aminopyrimidine |

| β-ketoesters | Pyridone |

Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues

While specific biological activities for this compound are not extensively documented in the provided context, structure-activity relationship (SAR) studies on analogous piperidine-containing compounds provide valuable insights for the rational design of new derivatives. The goal of SAR is to understand how specific structural modifications influence the biological activity of a molecule. nih.gov

Key areas of structural variation for SAR studies include:

The N-Aryl Substituent: The nature and position of substituents on the phenyl ring can drastically alter activity. The electron-withdrawing nitro group can be replaced with other groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., methoxy, methyl) to probe electronic effects. Its reduction to an amine introduces a hydrogen bond donor and a basic center, which can fundamentally change receptor interactions. researchgate.net

The Piperidinone Ring: Substitution on the piperidinone ring can influence potency, selectivity, and pharmacokinetic properties. For example, in a series of piperidine-based melanin-concentrating hormone receptor 1 (MCH R1) antagonists, substitutions on the piperidine nitrogen were investigated to optimize activity. nih.gov Introducing substituents at C-2, C-4, or C-5 can introduce new interaction points or alter the molecule's conformation, affecting how it fits into a binding pocket.

The Carbonyl Group: The ketone at C-3 is a key polar feature and a potential hydrogen bond acceptor. Its reduction to a hydroxyl group or conversion to an oxime or other derivatives would significantly change the molecule's polarity and hydrogen bonding capacity.

The table below outlines hypothetical SAR trends based on common observations in medicinal chemistry for piperidine scaffolds.

| Structural Modification | Position | Potential Impact on Activity | Rationale |

| Replace -NO₂ with -NH₂ | Phenyl Ring | Change in target affinity/selectivity | Introduction of a basic center and H-bond donor. |

| Add alkyl/aryl group | C-4 | Increased potency/lipophilicity | Fills a hydrophobic pocket in the target protein. |

| Add polar group (-OH, -COOH) | C-4 | Increased water solubility, new H-bonding | Improves pharmacokinetic properties or introduces key interactions. |

| Fuse a heterocyclic ring | C-2/C-3 or C-3/C-4 | Constrain conformation, add interaction points | Leads to more rigid analogues, potentially increasing affinity and selectivity. |

| Vary N-aryl ring | Phenyl to Naphthyl/Quinolinyl | Explore larger binding pockets | Probes for additional hydrophobic or polar interactions. |

By systematically applying these derivatization strategies and analyzing the resulting SAR, novel analogues of this compound can be rationally designed to modulate potential biological activities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the connectivity and three-dimensional structure of organic molecules in solution. For 1-(4-Nitrophenyl)-3-piperidinone, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals and to understand their spatial relationships.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In a typical analysis of a related compound, 2,6-bis-(p-nitrophenyl)piperidin-4-one, the aromatic protons on the nitrophenyl ring appear as distinct doublets due to ortho- and meta-coupling. orientjchem.org For this compound, the protons on the 4-nitrophenyl group are expected to show two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The piperidinone ring protons would appear as complex multiplets in the aliphatic region (δ 2.0-4.5 ppm).

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The carbonyl carbon (C=O) of the piperidinone ring is expected to have a characteristic chemical shift in the downfield region (δ ~200-210 ppm). Carbons of the nitrophenyl group would appear in the aromatic region (δ ~110-150 ppm), with the carbon attached to the nitro group being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | Multiplet | ~50-60 |

| C4 | Multiplet | ~30-40 |

| C5 | Multiplet | ~20-30 |

| C6 | Multiplet | ~40-50 |

| C=O (C3) | - | ~205-215 |

| C1' (Ar-N) | - | ~145-155 |

| C2'/C6' (Ar-CH) | Doublet | ~115-125 |

| C3'/C5' (Ar-CH) | Doublet | ~125-135 |

Note: Predicted values are based on the analysis of structurally similar piperidinone derivatives and general NMR principles.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. libretexts.org It would show correlations between adjacent protons on the piperidinone ring (e.g., H2-H4, H4-H5, H5-H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs (¹H-¹³C). youtube.com Each protonated carbon on both the piperidinone and nitrophenyl rings would show a cross-peak with its attached proton(s), allowing for the definitive assignment of each CHx group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. youtube.com Key HMBC correlations would include the link from the protons at C2 and C4 to the carbonyl carbon (C3), and from the protons at C2 and C6 to the aromatic carbon C1', confirming the connection between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation and stereochemistry. libretexts.org For instance, NOESY could reveal through-space interactions between protons on the nitrophenyl ring and those on the piperidinone ring, helping to define the preferred orientation of the two rings relative to each other.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. Data from the closely related isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410), shows a strong carbonyl stretch. nih.gov The spectrum of 4-nitrophenyl-4'-nitrobenzoate shows characteristic absorptions for the nitro group. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1715-1730 | Strong |

| N-O Asymmetric Stretch | Nitro Group | ~1510-1530 | Strong |

| N-O Symmetric Stretch | Nitro Group | ~1340-1350 | Strong |

| C-N Stretch | Aryl-Amine | ~1280-1320 | Medium-Strong |

| C-H Aromatic Stretch | Aryl C-H | >3000 | Medium-Weak |

Note: Wavenumbers are based on typical values for these functional groups and data from analogous compounds. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. mdpi.com For this compound, the molecular formula is C₁₁H₁₂N₂O₃.

The calculated monoisotopic mass for C₁₁H₁₂N₂O₃ is 220.0848 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the nitro group (NO₂, 46 Da).

Cleavage of the piperidinone ring, leading to characteristic fragments.

Alpha-cleavage adjacent to the carbonyl group.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not available, analysis of a related compound, 3,3-dichloro-1-(4-nitrophenyl)-2-piperidinone, demonstrates the type of information that can be obtained. cambridge.org

An X-ray analysis would determine:

Absolute Stereochemistry: Unambiguously define the spatial arrangement of atoms.

Bond Lengths and Angles: Provide precise measurements of all bond parameters.

Crystal Packing: Reveal how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the solid. csic.es For the related dichloro-derivative, the crystal system was determined to be triclinic with a P-1 space group. cambridge.org A similar detailed analysis for this compound would provide the final confirmation of its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum is primarily dictated by the chromophores present. In this compound, the dominant chromophore is the 4-nitrophenyl group.

The spectrum is expected to show two main absorption bands:

A strong absorption band at a shorter wavelength (π → π* transition) associated with the conjugated π-system of the benzene ring and nitro group.

A weaker absorption band at a longer wavelength (n → π* transition) involving the non-bonding electrons of the oxygen atoms in the nitro group and the nitrogen of the piperidinone ring. tubitak.gov.tr

The presence of the electron-withdrawing nitro group conjugated with the benzene ring and the nitrogen atom influences the position of the absorption maxima (λmax). The specific solvent used can also cause shifts in these peaks. Studies on similar nitrophenyl compounds confirm these characteristic transitions. tubitak.gov.tr

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital analytical technique that provides complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This difference in the physical process results in different selection rules, often allowing for the observation of vibrations that are weak or absent in IR spectra. This is particularly true for non-polar bonds and symmetric vibrations, which tend to exhibit strong Raman scattering.

In the case of this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the aromatic ring system and the nitro group. The symmetric stretching of the C=C bonds within the benzene ring and the symmetric stretching of the nitro group are typically strong and easily identifiable in the Raman spectrum. These vibrations provide valuable insights into the electronic environment of the nitrophenyl moiety.

Detailed Research Findings

Although a publicly available, fully assigned Raman spectrum for this compound is not extensively documented in the literature, data from closely related compounds and theoretical studies provide a strong basis for interpreting its key spectral features. For instance, studies on p-nitrophenol and other para-substituted nitrobenzene (B124822) derivatives show characteristic Raman bands for the nitro group. spectroscopyonline.comnih.gov The symmetric stretching vibration of the NO₂ group is expected to appear as a strong band in the 1350-1330 cm⁻¹ region, while the asymmetric stretch is typically found at a higher wavenumber. spectroscopyonline.com

Vibrational analyses of other piperidone-containing molecules have detailed the characteristic modes of the heterocyclic ring. researchgate.netnih.gov The C-H stretching vibrations of the methylene (B1212753) groups in the piperidinone ring are expected in the 3000-2800 cm⁻¹ region. The carbonyl (C=O) stretch, which is a prominent feature in the IR spectrum, is also observable in the Raman spectrum, typically in the 1750-1730 cm⁻¹ range, although it is often weaker than in the IR. Ring deformation and stretching modes of the piperidinone skeleton are expected at lower frequencies.

A full interpretation of the Raman spectrum of this compound would involve a correlative analysis, comparing its spectrum with those of 4-nitrophenol, piperidin-3-one (B1582230), and N-aryl piperidones. This comparative approach, ideally supplemented with DFT calculations, would enable the confident assignment of the observed Raman bands to specific molecular vibrations, thus providing a detailed structural fingerprint of the compound.

Interactive Data Table: Predicted Raman Shifts for this compound

The following table presents predicted Raman shifts and their tentative assignments for this compound, based on data from analogous compounds.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 | Medium | Aromatic C-H Stretching |

| ~2950 | Medium | Asymmetric CH₂ Stretching (Piperidinone) |

| ~2880 | Medium-Strong | Symmetric CH₂ Stretching (Piperidinone) |

| ~1740 | Weak-Medium | C=O Stretching |

| ~1600 | Strong | Aromatic C=C Stretching |

| ~1520 | Medium | Asymmetric NO₂ Stretching |

| ~1345 | Very Strong | Symmetric NO₂ Stretching |

| ~1280 | Medium | C-N Stretching (Aryl-N) |

| ~1170 | Medium | In-plane C-H Bending (Aromatic) |

| ~860 | Strong | Ring Breathing (p-substituted benzene) |

| ~630 | Medium | Ring Deformation (Piperidinone) |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are instrumental in determining the optimized geometry and electronic characteristics of 1-(4-nitrophenyl)-3-piperidinone. These methods solve the Schrödinger equation for the molecule, yielding information about bond lengths, bond angles, dihedral angles, and the distribution of electrons.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. chemrxiv.org For derivatives of piperidin-4-one, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), have been employed to optimize molecular geometries and calculate various electronic properties. researchgate.netresearchgate.net These studies provide a detailed picture of the three-dimensional arrangement of atoms and the electron density distribution.

In a representative DFT study on a related piperidin-4-one derivative, the optimized geometry was calculated, and the results were compared with experimental data where available, showing good agreement. dntb.gov.ua Such calculations typically reveal that the piperidinone ring adopts a chair conformation. For this compound, the orientation of the 4-nitrophenyl group relative to the piperidinone ring is a key structural feature determined by these calculations.

Table 1: Representative Calculated Geometric Parameters for a Piperidinone Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.38 | ||

| C=O | 1.23 | ||

| C-N-C | 118.5 | ||

| O=C-C | 121.2 | ||

| C-C-N-C | |||

| H-C-C-H |

Note: This table is illustrative and based on calculations for related piperidinone structures. Specific values for this compound would require dedicated calculations.

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, ab initio methods like Hartree-Fock (HF) and semi-empirical methods have also been used to study piperidinone derivatives. researchgate.net Ab initio methods are computationally more intensive but can provide benchmark results. Semi-empirical methods are faster but less accurate, though still useful for preliminary conformational analysis. researchgate.net For instance, semi-empirical MO calculations have been used to examine the conformational preferences of N-acyl-piperidin-4-ones. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with these methods, offers insights into orbital interactions. wisc.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energies and shapes of these orbitals are crucial in predicting how a molecule will interact with other chemical species. wikipedia.org

HOMO-LUMO Energy Gaps and Their Significance

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comchemicalpapers.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemicalpapers.com Conversely, a small gap suggests that the molecule is more reactive. nih.gov

For chalcone (B49325) derivatives, which share structural similarities with the title compound, the HOMO-LUMO gap has been calculated using DFT to understand their electronic properties and reactivity. dntb.gov.uamdpi.com The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. In this compound, the nitrophenyl group is expected to significantly influence the LUMO due to its electron-withdrawing nature.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Related Compounds (in eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Chalcone Derivative 1 | -6.2 | -2.1 | 4.1 |

| Chalcone Derivative 2 | -5.9 | -2.5 | 3.4 |

| Piperidinone Derivative | -6.5 | -1.8 | 4.7 |

Note: This table is for illustrative purposes. The specific values for this compound would need to be calculated.

Prediction of Reactivity and Electrophilic/Nucleophilic Sites

FMO analysis is a powerful tool for predicting the reactive sites within a molecule. wikipedia.org The HOMO region is susceptible to electrophilic attack, as it is where the most loosely held electrons reside. dntb.gov.ua The LUMO region, being electron-deficient, is prone to nucleophilic attack. researchgate.net

In this compound, the HOMO is likely to be distributed over the piperidinone ring and the nitrogen atom, while the LUMO is expected to be concentrated on the nitrophenyl ring, particularly the nitro group. This distribution suggests that electrophiles will preferentially attack the piperidinone moiety, while nucleophiles will target the nitrophenyl ring. Molecular Electrostatic Potential (MEP) maps, often generated from DFT calculations, provide a visual representation of these electron-rich (negative potential) and electron-poor (positive potential) regions, further aiding in the prediction of reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Orbital Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding delocalization effects and hyperconjugation. wikipedia.org

For instance, in related heterocyclic systems, NBO analysis has been used to understand intramolecular charge transfer and the stability arising from hyperconjugative interactions. dntb.gov.ua In this compound, significant interactions would be expected between the lone pair of the piperidine (B6355638) nitrogen and the pi-system of the nitrophenyl ring, as well as between orbitals within the piperidinone ring itself.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

For this compound, the MEP map would highlight distinct regions of charge polarization.

Negative Potential: The highest negative potential (red) is anticipated to be localized on the oxygen atoms of the nitro (NO₂) group. This strong electron-withdrawing group creates a region rich in electron density, making it a primary site for interactions with electrophiles or hydrogen bond donors. The carbonyl oxygen of the piperidinone ring would also exhibit a negative potential, though likely less intense than that of the nitro group.

Positive Potential: Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring and the aromatic ring, indicating their electron-deficient nature.

Reactivity Prediction: This charge distribution analysis suggests that the nitro group is the most probable site for electrophilic interactions. The MEP analysis of similar heterocyclic compounds confirms that nitro and amide groups often act as centers for electrophilic attacks. nih.gov Understanding these sites is fundamental for predicting how the molecule will interact with biological targets or other reagents.

Theoretical Prediction of Spectroscopic Properties (e.g., simulated NMR, IR, UV-Vis)

Theoretical calculations can accurately predict the spectroscopic signatures of a molecule, which serves as a powerful method for structural confirmation when compared with experimental data.

Infrared (IR) Spectroscopy: Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include the C=O stretching of the piperidinone ketone, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-N stretching vibrations, and various C-H bending and stretching modes of the aromatic and aliphatic rings. Comparing these calculated frequencies with experimental FT-IR data helps in the precise assignment of spectral bands. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. For this compound, calculations would differentiate the chemical shifts of the protons and carbons in the nitrophenyl ring from those in the piperidinone ring, providing a detailed map of the electronic environment throughout the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum (UV-Vis). This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions, particularly those involving the nitrophenyl chromophore. The intramolecular charge transfer (ICT) from the piperidinone moiety to the nitrophenyl group would likely result in a significant absorption band. researchgate.net

Table 1: Predicted Spectroscopic Characteristics for this compound This table is illustrative, based on computational studies of analogous structures. Specific values require dedicated DFT calculations for the target compound.

| Spectroscopic Technique | Predicted Key Feature | Corresponding Functional Group |

|---|---|---|

| IR Spectroscopy | Strong absorption band | C=O (ketone) stretch in piperidinone ring |

| Two strong absorption bands | Asymmetric & Symmetric NO₂ stretch | |

| ¹³C NMR Spectroscopy | Downfield chemical shift | Carbonyl carbon (C=O) |

| Distinct signals | Carbons of the p-substituted phenyl ring |

| UV-Vis Spectroscopy | Intense absorption band | π→π* transition in the nitrophenyl group |

Nonlinear Optical (NLO) Properties Prediction and Analysis

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Molecules that exhibit significant NLO properties typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). This compound fits this profile, with the piperidinone ring acting as a potential electron donor and the nitrophenyl group serving as a strong electron acceptor.

The primary measure of molecular NLO activity is the first hyperpolarizability (β₀). Computational methods can predict this value. A high β₀ value indicates a strong NLO response.

Structure-Property Relationship: The presence of the electron-withdrawing nitro group and the electron-donating amine within the piperidinone ring system creates a significant dipole moment and enhances the molecular polarizability, which are prerequisites for NLO activity. nih.gov

Computational Prediction: DFT calculations are employed to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀) of the molecule. The calculated hyperpolarizability of compounds with similar push-pull systems has been shown to be many times greater than that of urea, a standard reference material for NLO studies. nih.gov This suggests that this compound could be a promising candidate for NLO applications. nih.gov

Table 2: Comparison of Calculated First Hyperpolarizability (β₀)

| Compound | Structure | First Hyperpolarizability (β₀) (esu) | Classification |

|---|---|---|---|

| Urea (Reference) | D-A | ~0.37 x 10⁻³⁰ | Standard NLO material |

| p-Nitroaniline (Reference) | D-π-A | ~32.3 x 10⁻³⁰ (calculated) nih.gov | High NLO activity |

| This compound | D-π-A | Predicted to be significant | Potential NLO material |

Intermolecular Interactions and Crystal Lattice Energy Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for analyzing intermolecular interactions within a crystal lattice. It provides a visual and quantitative understanding of how molecules pack in the solid state. The Hirshfeld surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), which helps in identifying close contact points between adjacent molecules.

A 2D "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts. For this compound, this analysis would quantify the following key interactions:

H···H Contacts: Typically, these are the most abundant interactions, appearing as a large, diffuse region in the fingerprint plot. nih.gov

O···H/H···O Contacts: These appear as distinct, sharp spikes in the plot and represent hydrogen bonds. In this molecule, these would likely involve the oxygen atoms of the nitro group and the carbonyl group acting as acceptors, and the C-H groups of the piperidinone and phenyl rings acting as donors. nih.gov

By analyzing the relative contributions of these contacts, one can understand the forces governing the crystal packing, which influences physical properties like melting point and solubility. Studies on structurally related 1-(4-nitrophenyl)piperazine (B103982) salts show that O···H and H···H contacts are dominant, defining the supramolecular architecture. nih.govnih.gov A similar pattern of interactions would be expected to stabilize the crystal structure of this compound.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(4-nitrophenyl)piperazine |

| p-Nitroaniline |

Applications in Advanced Organic Synthesis and Material Science

Strategic Intermediate in Complex Molecule Synthesis

1-(4-Nitrophenyl)-3-piperidinone is a valuable heterocyclic building block. Its structure, featuring a piperidinone core substituted with a nitrophenyl group, offers multiple reactive sites for chemical modification. The piperidinone ring is a prevalent scaffold in biologically active compounds, while the nitro group on the phenyl ring can be readily transformed, most commonly into an amino group, which serves as a handle for further functionalization. This dual reactivity makes it a strategic intermediate for creating diverse and complex molecular architectures.

The piperidinone nucleus is a cornerstone in medicinal chemistry, recognized as a "potential pharmacophore" whose structure can be modified to enhance interactions with biological receptors. researchgate.net Piperidinone derivatives are integral to a wide array of pharmaceuticals, including analgesics, antihistamines, and anticancer agents. researchgate.netbiomedpharmajournal.org The general class of piperidinones serves as versatile intermediates for synthesizing these therapeutic compounds. researchgate.net

This compound, specifically, provides a framework for generating extensive chemical libraries for drug discovery. The synthesis process often involves reactions like the nitro-Mannich reaction to create the core structure. researchgate.net The ketone at the 3-position and the activatable nitro group allow for a multitude of chemical transformations. For example, the reduction of the nitro group to an amine creates a new point for diversification, enabling the attachment of various side chains through amide bond formation or other coupling reactions. This strategy is fundamental in building libraries of related compounds to screen for biological activity and identify new drug leads. While direct synthesis of a specific blockbuster drug from this compound is not prominently documented, its value lies in its role as a foundational scaffold for such discoveries.

Table 1: Examples of Pharmacological Activities Associated with the Piperidinone Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Anticancer / Antitumor | researchgate.net |

| Anti-HIV | researchgate.net |

| Analgesic | biomedpharmajournal.org |

| Antifungal / Bactericidal | biomedpharmajournal.org |

| CNS Stimulant / Depressant | researchgate.net |

The utility of piperidinone derivatives extends beyond pharmaceuticals into the field of agrochemicals. These heterocyclic compounds are used as intermediates in the synthesis of various agricultural products, including herbicides and fungicides. researchgate.netresearchgate.net The structural motifs present in this compound are relevant to the design of new agrochemicals. The core piperidine (B6355638) structure is found in a number of pesticides, and the ability to functionalize both the ring and the aromatic substituent allows chemists to fine-tune the biological activity and physical properties of the target molecule to suit specific agricultural needs. Mannich bases, which are structurally related to piperidinones, are frequently employed as intermediates in the synthesis of agrochemicals. researchgate.net

Potential in Polymer and Material Science Applications

While the primary applications of this compound are in small molecule synthesis, its structural features suggest potential use in polymer and material science, although this area remains less explored. Modern polymers are increasingly used to replace traditional materials, with applications ranging from electronics packaging to medical devices. nih.gov

The development of novel polymers with specific functional properties is a major focus of material science. nih.gov Theoretically, this compound could be incorporated into polymer chains. The ketone functional group could participate in polymerization reactions, or the entire molecule could be used as a monomer to create polymers with pendant nitrophenyl groups. These nitro groups could then be chemically modified post-polymerization to alter the material's properties, such as its optical or electronic characteristics, or to attach other functional molecules.

Utilization in Advanced Analytical Methods (e.g., chromatography standards, separation sciences)

In analytical chemistry, well-characterized, pure compounds are essential as standards for the development and validation of analytical methods like high-performance liquid chromatography (HPLC). nih.gov These standards are used to confirm the identity and quantity of a substance in a sample.

A piperidone analogue of curcumin, for instance, has been used to develop a validated reverse-phase HPLC method for its determination. nih.gov This process involves establishing linearity, accuracy, precision, and limits of detection and quantitation using the pure compound as a reference. nih.gov While this compound could theoretically serve as an analytical standard for itself or its derivatives in separation sciences, specific validated methods documenting its use for this purpose are not widely reported in the scientific literature. Its utility in this context would be as a reference material in studies involving its synthesis or its presence as an intermediate in a reaction mixture.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Nitrophenyl)piperidine |

| 1-(4-Nitrophenyl)piperazine (B103982) |

| 1-(4-Nitrophenyl)piperidin-2-one (B57410) |

| 1-Methyl-4-phenyl-3-piperidone |

| 5-Bis(4-hydroxy-3-methoxybenzylidene)-N-methyl-4-piperidone (piperidone analogue of curcumin) |

| Curcumin |

| Ampicillin |

Future Research Directions and Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 1-(4-nitrophenyl)-3-piperidinone, research is moving towards developing synthetic protocols that are not only efficient but also environmentally responsible. Key areas of focus include the use of safer solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption.

Traditional methods for synthesizing piperidinone rings, such as the Dieckmann cyclization, often involve multiple steps and harsh reaction conditions. researchgate.net Future research will likely pivot towards more sustainable alternatives. One promising approach is the use of deep eutectic solvents (DES), such as those derived from glucose and urea, which have been shown to be effective and inexpensive media for the synthesis of various piperidin-4-one derivatives. researchgate.net Adapting these solvent systems for the synthesis of 3-piperidinones could significantly reduce the reliance on volatile and hazardous organic solvents.

Another avenue involves the use of biomass-derived starting materials. For instance, an efficient synthesis of a protected (2S)-phenyl-3-piperidone has been developed from furfural, a compound derived from biomass. rsc.org Exploring pathways to this compound from similar renewable feedstocks would represent a major step towards sustainability. Furthermore, the development of heterogeneous catalysts, such as reusable zinc-based nanocrystals, offers a pathway to cleaner, copper-free synthesis of related nitrogen-containing heterocycles, a strategy that could be adapted for piperidinone synthesis. rsc.org

| Synthesis Strategy | Green Chemistry Principle | Potential Application to this compound |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | Safer Solvents | Replacement of volatile organic solvents in condensation and cyclization steps. researchgate.net |

| Biomass-Derived Feedstocks (e.g., Furfural) | Use of Renewable Feedstocks | Development of synthetic pathways starting from renewable sources instead of petroleum-based chemicals. rsc.org |

| Heterogeneous Nanocatalysts (e.g., ZnO) | Catalysis, Waste Prevention | Implementation of reusable catalysts to improve reaction efficiency and reduce metal waste. rsc.org |

| One-Pot Reactions (e.g., Organophotocatalysis) | Atom Economy, Reduced Derivatization | A [1+2+3] organophotocatalyzed strategy allows one-step access to 2-piperidinones from simple precursors, a concept potentially adaptable to 3-piperidinone synthesis. nih.gov |

Exploration of Undiscovered Reactivity and Transformation Pathways

The this compound scaffold is ripe for the exploration of novel chemical transformations. The ketone at the 3-position serves as a synthetic handle for a multitude of reactions, while the nitro group can be transformed to open up further diversification.

The 3-piperidone core is a valuable intermediate for constructing a variety of bioactive heterocycles, including pyrimidinones (B12756618) and benzomorphans. nih.gov Future research could focus on novel cyclization and rearrangement reactions starting from this compound. For example, exploring its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The reactivity of related enamines, such as 4-nitrophenyl-1-piperidinostyrene, which readily react with diazonium salts and active methylene (B1212753) compounds to form pyridazines and other heterocycles, suggests that derivatization of the ketone in this compound could unlock similar reactivity pathways. researchgate.net

The nitro group on the phenyl ring is another key site for chemical exploration. Its reduction to an amine would provide a crucial precursor for creating libraries of amides, sulfonamides, or for engaging in further cross-coupling reactions. This transformation dramatically alters the electronic properties of the aryl substituent, which can be exploited in the design of new compounds.

| Functional Group | Potential Transformation | Resulting Structure/Application |

| C3-Ketone | Reductive Amination | Synthesis of 3-amino-piperidine derivatives. |

| C3-Ketone | Wittig Reaction / Horner-Wadsworth-Emmons | Introduction of exocyclic double bonds for further functionalization. |

| C3-Ketone | Enamine/Enolate Formation | Aldol (B89426) reactions, Michael additions, and synthesis of fused heterocyclic systems. researchgate.net |

| 4-Nitro Group | Reduction to Amine | Precursor for amides, ureas, sulfonamides, and diazonium salts for further derivatization. chemicalbook.com |

| Piperidone Ring | Ring-Opening Reactions | Formation of linear amino acid or amino alcohol derivatives. |

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, in silico methods can guide the synthesis of novel analogues with enhanced biological activity or improved physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this regard. By building mathematical models that correlate structural features with biological activity, researchers can predict the potency of unsynthesized compounds. For instance, QSAR studies on a series of piperazine (B1678402) derivatives identified key molecular descriptors like LUMO energy, electrophilicity, and polar surface area that significantly correlate with inhibitory activity against specific biological targets. mdpi.com A similar approach can be applied to a virtual library of this compound analogues to prioritize the most promising candidates for synthesis.

Molecular docking is another essential tool, allowing researchers to visualize and predict how a molecule binds to a biological target, such as an enzyme or receptor. nih.govresearchgate.net By docking analogues of this compound into the active sites of relevant proteins, modifications that enhance binding affinity can be identified. For example, replacing the piperidinone core with a piperazine and adding an indole (B1671886) moiety has been shown to yield significant tyrosinase inhibitory effects, a discovery guided by docking studies. nih.govresearchgate.net Density Functional Theory (DFT) calculations can further refine these models by providing insights into the electronic characteristics and reactivity of the designed molecules. mdpi.comresearchgate.net

| Computational Method | Objective | Application to this compound Analogues |

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Identify key structural features required for activity and prioritize synthetic targets. mdpi.com |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein target. | Design analogues with improved binding interactions for specific biological targets. nih.govnih.gov |

| DFT (Density Functional Theory) | Calculate electronic structure, properties, and reactivity. | Understand the molecule's stability, electronic distribution, and predict sites of reactivity. researchgate.net |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Design analogues with favorable drug-like properties for better bioavailability and reduced side effects. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced synthesis technologies like flow chemistry and automated platforms offers the potential to accelerate the synthesis and screening of this compound analogues. These technologies allow for rapid reaction optimization, improved safety, and high-throughput library generation.

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes, offers numerous advantages over traditional batch chemistry. These include precise control over reaction parameters (temperature, pressure, and time), enhanced heat and mass transfer, and the ability to safely handle reactive intermediates. The synthesis of substituted piperidines has already been achieved using flow electrochemistry, demonstrating a scalable and efficient method for α-methoxylation of N-formylpiperidine, a key step for introducing substituents. nih.gov This approach could be adapted for the continuous production of this compound and its derivatives, potentially improving yields and purity while reducing reaction times.

Automated synthesis platforms, such as those using robotic liquid handlers, can be used to perform a large number of reactions in parallel on a nanoscale. nih.gov This technology is ideal for creating large libraries of analogues for high-throughput screening. By combining a set of diverse building blocks, an automated platform could rapidly generate hundreds of derivatives of this compound, each with unique substitutions on the piperidone ring or the phenyl group. This approach was successfully used to synthesize over 1000 iminopyrrolidine derivatives in a fully automated fashion, showcasing the power of this technology for diversity-oriented synthesis. nih.gov

| Technology | Key Advantage | Relevance to this compound |